Cas no 880139-08-2 (Benzenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxy-)

Benzenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxy-, is a specialized organic compound featuring a benzenesulfonamide core substituted with a 3,4-dimethoxy phenyl group and a 2-(1H-indol-3-yl)ethyl moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and biochemical research. The presence of the indole group suggests potential interactions with biological systems, while the dimethoxy substitution enhances solubility and stability. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery and enzyme inhibition studies. The compound’s purity and structural specificity make it a reliable intermediate for synthesizing more complex derivatives with targeted biological activity.
Benzenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxy- structure
880139-08-2 structure
Product name:Benzenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxy-
CAS No:880139-08-2
MF:C18H20N2O4S
MW:360.427403450012
CID:4282853
PubChem ID:16413025

Benzenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxy-
    • N-[2-(1H-INDOL-3-YL)ETHYL]-3,4-DIMETHOXYBENZENESULFONAMIDE
    • N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide
    • SMR000550389
    • STK983484
    • Z45538941
    • MLS001166095
    • AKOS005087089
    • 2Y-0816
    • CS-0351064
    • CHEMBL1443535
    • 880139-08-2
    • HMS2864I19
    • MFCD08064729
    • SCHEMBL2951565
    • n-(2-(1h-Indol-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
    • Inchi: InChI=1S/C18H20N2O4S/c1-23-17-8-7-14(11-18(17)24-2)25(21,22)20-10-9-13-12-19-16-6-4-3-5-15(13)16/h3-8,11-12,19-20H,9-10H2,1-2H3
    • InChI Key: JEWIGMUPILVUGL-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 360.11437830Da
  • Monoisotopic Mass: 360.11437830Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 522
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.8Ų
  • XLogP3: 2.9

Benzenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxy- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AI72312-1g
N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide
880139-08-2 >90%
1g
$1295.00 2024-04-19
Ambeed
A905767-1g
N-[2-(1H-Indol-3-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide
880139-08-2 90%
1g
$611.0 2024-04-16
A2B Chem LLC
AI72312-5mg
N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide
880139-08-2 >90%
5mg
$214.00 2024-04-19
abcr
AB580054-500mg
N-[2-(1H-Indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide; .
880139-08-2
500mg
€678.60 2024-08-02
A2B Chem LLC
AI72312-1mg
N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide
880139-08-2 >90%
1mg
$201.00 2024-04-19
A2B Chem LLC
AI72312-10mg
N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide
880139-08-2 >90%
10mg
$240.00 2024-04-19
abcr
AB580054-1g
N-[2-(1H-Indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide; .
880139-08-2
1g
€1312.80 2024-08-02
A2B Chem LLC
AI72312-500mg
N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide
880139-08-2 >90%
500mg
$720.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1421734-1g
n-(2-(1h-Indol-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
880139-08-2 90%
1g
¥5450.00 2024-04-27

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